Methyl 3-(3-formylphenyl)isonicotinate is an organic compound characterized by its unique molecular structure, which incorporates a formyl group attached to a phenyl ring and a nicotinate moiety. Its molecular formula is , and it is classified as an ester derivative of nicotinic acid. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
This compound can be synthesized through various chemical methods, primarily involving the esterification of nicotinic acid derivatives. The synthesis often utilizes readily available reagents such as methanol and various catalysts.
Methyl 3-(3-formylphenyl)isonicotinate is classified under:
The synthesis of methyl 3-(3-formylphenyl)isonicotinate typically involves the following steps:
The molecular structure of methyl 3-(3-formylphenyl)isonicotinate can be represented as follows:
COC(=O)C1=CN=CC(=C1)C2=CC=CC(=C2)C=O
Methyl 3-(3-formylphenyl)isonicotinate can undergo several chemical reactions:
The mechanism of action for methyl 3-(3-formylphenyl)isonicotinate involves its interaction with biological targets, potentially influencing pathways related to enzyme inhibition or receptor modulation. The specific mechanisms are still under investigation but may involve:
Methyl 3-(3-formylphenyl)isonicotinate has several scientific applications:
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1482467-37-7
CAS No.: 1173022-22-4